molecular formula C28H18O4 B11152419 5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11152419
M. Wt: 418.4 g/mol
InChI Key: GRBIQPFWGVRUAH-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by the presence of a furan ring fused to a chromene structure, with additional substituents including a methoxyphenyl group and a naphthyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable diene or enone precursor.

    Substitution Reactions: The methoxyphenyl and naphthyl groups are introduced through substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and naphthyl groups, using reagents such as halogens or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, organometallic reagents, and palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

    Furochromenes: Compounds with similar furan-chromene structures but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.

    Naphthyl Derivatives: Compounds with naphthyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse biological activities and applications.

Properties

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C28H18O4/c1-30-21-10-8-18(9-11-21)22-14-28(29)32-27-15-26-24(13-23(22)27)25(16-31-26)20-7-6-17-4-2-3-5-19(17)12-20/h2-16H,1H3

InChI Key

GRBIQPFWGVRUAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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